5H-Pyrimido[4,5-b][1,4]oxazine
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Overview
Description
5H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrimido[4,5-b][1,4]oxazines. These compounds are characterized by a fused ring system containing both pyrimidine and oxazine rings. The structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrimido[4,5-b][1,4]oxazine typically involves the reaction of 5-aminopyrimidines with carbonyl compounds. One common method involves the reaction of 5-amino-2-methyl-6-hydroxy-4-chloropyrimidine with monochloroacetic acid, followed by treatment with sodium carbonate to yield 2-methyl-4-chloropyrimido[4,5-b][1,4]oxazine-6-one . Another method involves the cyclization of 5-amino-4,5-dihydroxy-2-methylpyrimidine with monochloroacetic acid to produce 2-methyl-4-hydroxypyrimido[4,5-b][1,4]oxazine-6-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrimido[4,5-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in 4-chloropyrimido[4,5-b][1,4]oxazine can be substituted with nucleophiles such as amines to form 4-aminosubstituted pyrimido[4,5-b][1,4]oxazine-6-one.
Cyclization Reactions: The compound can undergo cyclization reactions to form different derivatives, such as pyrimido[4,5-b][1,4]oxazine-4,6-dione.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include monochloroacetic acid, sodium carbonate, and various amines. Reaction conditions typically involve heating under reflux and the use of solvents such as n-butanol .
Major Products
Major products formed from the reactions of this compound include various substituted derivatives, such as 2-methyl-4-chloropyrimido[4,5-b][1,4]oxazine-6-one and 4-aminosubstituted pyrimido[4,5-b][1,4]oxazine-6-one .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5H-Pyrimido[4,5-b][1,4]oxazine derivatives involves the inhibition of transient receptor potential ankyrin 1 (TRPA1). TRPA1 is a receptor involved in the detection of noxious stimuli and the regulation of pain and inflammation. By inhibiting TRPA1, these derivatives can potentially reduce pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the presence of an additional nitrogen atom in the ring.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused ring system but differ in the position of the nitrogen atoms and the presence of a pyridine ring instead of an oxazine ring.
Uniqueness
5H-Pyrimido[4,5-b][1,4]oxazine is unique due to its specific ring structure, which combines the properties of both pyrimidine and oxazine rings. This unique structure contributes to its potential biological activities and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
255-12-9 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-4,8H |
InChI Key |
AMVSDQKAVISQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=NC=C2N1 |
Origin of Product |
United States |
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